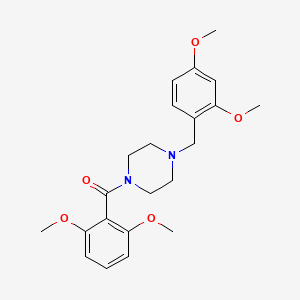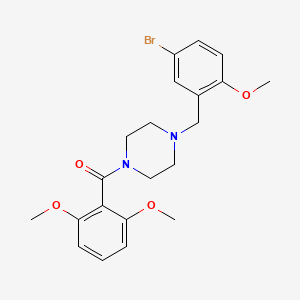![molecular formula C23H23FN2O2 B3458185 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458185.png)
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine
Overview
Description
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine, also known as FBMN-1, is a chemical compound that has gained much attention in the scientific community due to its potential applications in the field of pharmacology. FBMN-1 is a piperazine derivative that has been synthesized using various methods.
Mechanism of Action
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been reported to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The SSRI activity of 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is responsible for its antidepressant and anxiolytic effects, while the sigma-1 receptor agonist activity is responsible for its anticancer properties.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been reported to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters. 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Advantages and Limitations for Lab Experiments
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has several advantages for lab experiments, including its high yield and its ability to selectively target specific receptors. However, its limitations include its potential toxicity and the need for further studies to determine its long-term effects.
Future Directions
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has potential applications in the treatment of various diseases, including cancer, depression, and anxiety. Future studies should focus on determining its long-term effects and its potential as a therapeutic agent. Other future directions include the development of more efficient synthesis methods and the exploration of its potential applications in other fields, such as agriculture and material science.
In conclusion, 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is a chemical compound that has gained much attention in the scientific community due to its potential applications in the field of pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine as a therapeutic agent.
Scientific Research Applications
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been studied for its potential applications in the treatment of various diseases, including cancer, depression, and anxiety. It has been reported to have anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells. 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has also been shown to have antidepressant and anxiolytic effects by modulating the levels of neurotransmitters in the brain.
properties
IUPAC Name |
(4-fluorophenyl)-[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c1-28-22-11-8-17-4-2-3-5-20(17)21(22)16-25-12-14-26(15-13-25)23(27)18-6-9-19(24)10-7-18/h2-11H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJMXJLZOASNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



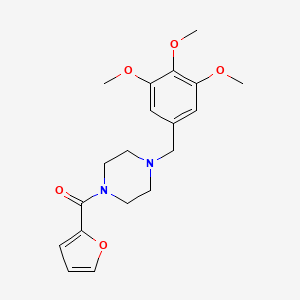
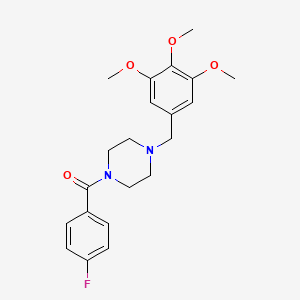

![1-(3-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458119.png)
![1-isonicotinoyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458140.png)
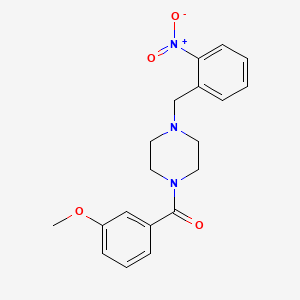
![1-(phenylacetyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3458152.png)

![1-(phenoxyacetyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3458162.png)


